

# Application Note: High-Resolution $^{13}\text{C}$ NMR Chemical Shift Assignments for DPPC Bilayers

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## Compound of Interest

Compound Name: DPPC-13C

Cat. No.: B15564745

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Audience: Researchers, scientists, and drug development professionals involved in membrane biophysics, drug-membrane interaction studies, and biomaterial characterization.

**Introduction** Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of biological membranes and is extensively used to create model lipid bilayers. These bilayers are crucial for studying membrane structure, dynamics, and interactions with therapeutic agents. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for characterizing the atomic-level details of lipid assemblies. Specifically,  $^{13}\text{C}$  ssNMR provides insights into the conformation and dynamics of different segments of the DPPC molecule within the bilayer. This application note provides a detailed protocol for sample preparation and data acquisition, along with a summary of established  $^{13}\text{C}$  chemical shift assignments for DPPC bilayers.

## Experimental Protocol: $^{13}\text{C}$ Solid-State NMR of DPPC Bilayers

This protocol outlines the preparation of multilamellar vesicles (MLVs) of DPPC and the subsequent acquisition of  $^{13}\text{C}$  NMR spectra using Magic Angle Spinning (MAS).

### 1. Materials and Equipment

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder
- Buffer solution (e.g., phosphate buffer in  $\text{D}_2\text{O}$ )

- Chloroform and Methanol (for lipid film preparation, optional)
- Round-bottom flask
- Rotary evaporator (optional)
- Nitrogen or Argon gas stream
- Water bath or incubator
- Vortex mixer
- Lyophilizer (optional)
- Solid-state NMR spectrometer with a Cross-Polarization Magic Angle Spinning (CP-MAS) probe
- Zirconia MAS rotors (e.g., 3.2 mm or 4 mm)
- Rotor packing tools
- Adamantane (for external chemical shift referencing)[1]

## 2. Preparation of Multilamellar DPPC Vesicles

- Step 2.1: Hydration of DPPC Powder
  - Weigh a desired amount of DPPC powder directly into a suitable container (e.g., a microcentrifuge tube).
  - Add the appropriate volume of buffer to achieve the desired hydration level (e.g., 30 wt% buffer)[2].
  - To ensure thermal equilibrium and facilitate hydration, cycle the sample through multiple freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and subsequently thawing it in a warm water bath (e.g., set to 60 °C, which is above the main phase transition temperature of DPPC at ~42 °C)[3].

- Between cycles, thoroughly mix the sample using a vortex mixer to ensure homogenous hydration. Repeat this process 5-10 times.
- Step 2.2: (Alternative) Lipid Film Hydration
  - Dissolve DPPC powder in a chloroform/methanol solvent mixture.
  - Create a thin lipid film on the inner surface of a round-bottom flask by removing the solvent using a rotary evaporator or a gentle stream of nitrogen gas.
  - Place the flask under high vacuum for several hours to remove any residual solvent.
  - Hydrate the thin film with the buffer solution as described in Step 2.1.

### 3. NMR Sample Preparation

- Step 3.1: Packing the MAS Rotor
  - Carefully transfer the hydrated DPPC vesicle suspension into a solid-state NMR rotor using appropriate packing tools.
  - Centrifuge the rotor at a low speed to pack the sample, removing any excess supernatant.
  - Repeat until the rotor is filled to the desired level.
  - Securely cap the rotor to prevent dehydration during the experiment.

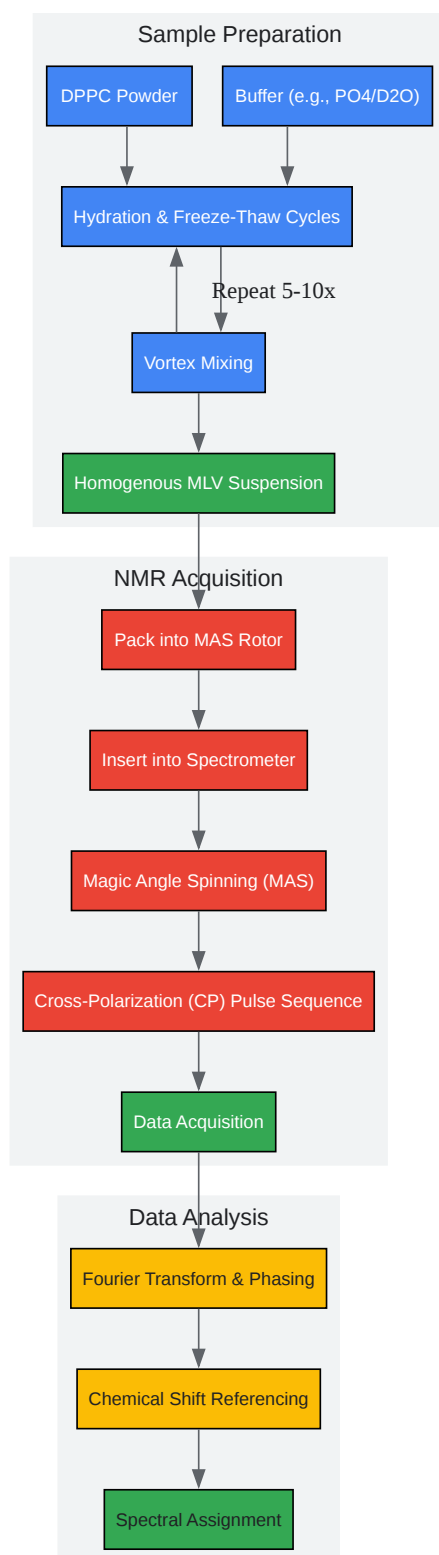
### 4. $^{13}\text{C}$ Solid-State NMR Data Acquisition

- Step 4.1: Spectrometer Setup
  - Insert the packed rotor into the MAS probe of the NMR spectrometer.
  - Set the sample spinning rate. For high-resolution spectra, MAS frequencies of several kHz are typically used[4].
  - Tune and match the probe for the  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.

- Set the experiment temperature. For DPPC, spectra are often acquired above its main phase transition temperature (e.g., 50-60 °C) to be in the biologically relevant liquid-crystalline phase[3].
- Step 4.2:  $^{13}\text{C}$  Spectrum Acquisition
  - Employ a Cross-Polarization (CP) pulse sequence to enhance the signal of the low-abundance  $^{13}\text{C}$  nuclei by transferring magnetization from the abundant  $^1\text{H}$  spins[3].
  - Use high-power proton decoupling during acquisition to remove  $^1\text{H}$ - $^{13}\text{C}$  dipolar couplings, which sharpens the  $^{13}\text{C}$  signals[5].
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Reference the  $^{13}\text{C}$  chemical shifts externally using a standard such as adamantane[1].

## Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental process, from sample preparation to the final analysis of  $^{13}\text{C}$  NMR data for DPPC bilayers.



Experimental Workflow for  $^{13}\text{C}$  NMR of DPPC Bilayers

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Caption: Workflow for DPPC bilayer preparation and ssNMR analysis.

## <sup>13</sup>C NMR Chemical Shift Data for DPPC Bilayers

The chemical shifts in <sup>13</sup>C NMR spectra are highly sensitive to the local chemical environment and molecular motion. In solid-state NMR of lipids, techniques like Magic Angle Spinning are employed to average anisotropic interactions, resulting in sharper lines and better-resolved spectra[4][6]. The assignments below are typical for DPPC in the liquid-crystalline phase (T > 42 °C).

Table 1: <sup>13</sup>C Chemical Shift Assignments for DPPC in the Liquid-Crystalline Phase

Carbon Atom Assignment	Abbreviation	Typical Chemical Shift (ppm)	Region
Choline Methyls	N <sup>+</sup> (CH <sub>3</sub> ) <sub>3</sub>	~54	Headgroup
Choline Methylene	N <sup>+</sup> -CH <sub>2</sub>	~66	Headgroup
Phosphate-Ester Methylene	P-O-CH <sub>2</sub>	~60	Headgroup
Glycerol CH <sub>2</sub>	Gly-CH <sub>2</sub>	~63	Glycerol Backbone
Glycerol CH	Gly-CH	~71	Glycerol Backbone
sn-1 & sn-2 Carbonyl	C=O	~174	Interfacial
Acyl Chain C2 (α-CH <sub>2</sub> )	α-CH <sub>2</sub>	~34	Acyl Chain
Acyl Chain C3 (β-CH <sub>2</sub> )	β-CH <sub>2</sub>	~25	Acyl Chain
Bulk Acyl Chain Methylenes	(CH <sub>2</sub> ) <sub>n</sub>	~30	Acyl Chain
Acyl Chain C14	(ω-2)CH <sub>2</sub>	~32	Acyl Chain
Acyl Chain C15	(ω-1)CH <sub>2</sub>	~23	Acyl Chain
Terminal Methyl	ω-CH <sub>3</sub>	~14	Acyl Chain

Note: Chemical shift values are approximate and can vary based on temperature, hydration, sample orientation, and interaction with other molecules like cholesterol[7][8]. The peak assignments are well-established in the literature[3][9].

#### Interpretation of Chemical Shifts:

- **Headgroup:** The choline ( $N^+(CH_3)_3$ ,  $N^+-CH_2$ ,  $P-O-CH_2$ ) and glycerol carbons give distinct resonances in the 50-75 ppm range, reflecting the relatively high mobility of this region at the bilayer-water interface.
- **Interfacial Region:** The carbonyl ( $C=O$ ) carbons resonate far downfield (~174 ppm) and are particularly sensitive to hydrogen bonding and hydration at the interface.
- **Acyl Chains:** The acyl chain carbons show distinct chemical shifts. The main  $(CH_2)_n$  peak around 30 ppm represents the bulk of the methylene groups in a relatively ordered, all-trans conformation. Peaks for the methylenes near the carbonyl group ( $\alpha$ ,  $\beta$ ) and the terminal end ( $\omega-1$ ,  $\omega-2$ ) are resolved due to their unique electronic environments and dynamics. The terminal methyl ( $\omega-CH_3$ ) group appears upfield around 14 ppm. The resolution of these individual peaks provides detailed information about chain order and dynamics[8][9].

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